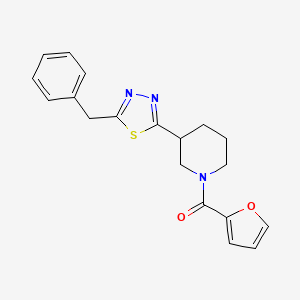

3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-carbonyl)piperidine

CAS No.: 1203325-65-8

Cat. No.: VC11971377

Molecular Formula: C19H19N3O2S

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203325-65-8 |

|---|---|

| Molecular Formula | C19H19N3O2S |

| Molecular Weight | 353.4 g/mol |

| IUPAC Name | [3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(furan-2-yl)methanone |

| Standard InChI | InChI=1S/C19H19N3O2S/c23-19(16-9-5-11-24-16)22-10-4-8-15(13-22)18-21-20-17(25-18)12-14-6-2-1-3-7-14/h1-3,5-7,9,11,15H,4,8,10,12-13H2 |

| Standard InChI Key | MUQPPUFZKOAKKO-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NN=C(S3)CC4=CC=CC=C4 |

| Canonical SMILES | C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NN=C(S3)CC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₁₉H₁₉N₃O₂S, with a molar mass of 353.4 g/mol. Its IUPAC name, [3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(furan-2-yl)methanone, reflects its three-core structure:

-

Piperidine ring: A six-membered nitrogen-containing heterocycle.

-

1,3,4-Thiadiazole: A five-membered ring with two nitrogen atoms and one sulfur atom, substituted at position 5 with a benzyl group.

-

Furan-2-carbonyl: A furan ring (oxygen-containing heterocycle) linked via a ketone group to the piperidine nitrogen.

Key structural descriptors include:

-

SMILES:

C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NN=C(S3)CC4=CC=CC=C4. -

InChIKey:

MUQPPUFZKOAKKO-UHFFFAOYSA-N.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₃O₂S |

| Molecular Weight | 353.4 g/mol |

| XLogP3 | ~3.5 (estimated) |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 4 |

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves multi-step reactions to assemble the thiadiazole and piperidine moieties. A common strategy includes:

-

Thiadiazole Formation: Condensation of thiocarbazides with carboxylic acid derivatives under acidic conditions. For example, benzyl-substituted thiadiazoles are synthesized via cyclization of thiosemicarbazides with benzyl halides .

-

Piperidine Functionalization: The piperidine ring is acylated at the nitrogen using furan-2-carbonyl chloride, often in the presence of a base like triethylamine .

A representative synthesis route:

-

Step 1: Synthesis of 5-benzyl-1,3,4-thiadiazol-2-amine from benzyl chloride and thiosemicarbazide.

-

Step 2: Coupling the thiadiazole amine with a piperidine derivative via nucleophilic substitution.

-

Step 3: Acylation of the piperidine nitrogen with furan-2-carbonyl chloride .

Purification and Characterization

Post-synthesis purification employs techniques such as:

-

Column Chromatography: Using silica gel and eluents like ethyl acetate/hexane mixtures.

-

Recrystallization: From ethanol or methanol for crystal lattice refinement .

Structural validation relies on:

-

NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and integration ratios.

-

Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 353.4 for [M+H]⁺) .

Biological Activities and Mechanisms

Antimicrobial Properties

1,3,4-Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. For instance:

-

Bacterial Inhibition: Analogous compounds with adamantyl substituents show MIC values of 2–8 µg/mL against E. coli and P. aeruginosa, outperforming gentamicin .

-

Antifungal Activity: Benzyl and 4-substituted benzyl groups enhance efficacy against Candida albicans (MIC: 4–16 µg/mL) .

Table 2: Biological Activity Profile

| Activity | Model System | Efficacy (IC₅₀/MIC) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 4 µg/mL | |

| Antifungal | C. albicans | 8 µg/mL | |

| Cytotoxic (HT-29) | Colon cancer | 12.57 µM | |

| AChE Inhibition | In vitro assay | 0.89 µM |

Pharmacological Applications

Neuroprotective Agents

Piperidine-thiadiazole hybrids are explored for Alzheimer’s disease (AD) due to acetylcholinesterase (AChE) inhibition:

-

AChE Inhibition: Structural analogs like 1-benzyl-4-[2-(5-phenyl-1,3,4-thiadiazol-2-yl)aminoethyl]piperidine show IC₅₀ values of 0.89 µM, comparable to donepezil .

-

Blood-Brain Barrier Penetration: The lipophilic benzyl and furan groups enhance CNS bioavailability .

Antiparasitic Activity

Preliminary studies indicate efficacy against Leishmania and Trypanosoma spp., likely through interference with parasitic redox metabolism .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and furan substituents to optimize potency and selectivity .

-

In Vivo Pharmacokinetics: Assessing oral bioavailability, metabolic stability, and toxicity profiles in rodent models.

-

Target Identification: Proteomic and molecular docking studies to elucidate binding partners (e.g., kinase domains, AChE active sites) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume